

# Terbium-155: A Technical Guide for Researchers and Drug Development Professionals

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**Terbium-155** (155Tb) is emerging as a radionuclide of significant interest within the field of nuclear medicine, particularly for its role in theranostics.[1][2][3] As one of four medically relevant terbium isotopes, 155Tb's unique decay characteristics make it an excellent candidate for Single Photon Emission Computed Tomography (SPECT) imaging, serving as a diagnostic partner to therapeutic radionuclides.[4][5] This guide provides an in-depth overview of the fundamental properties, production, purification, and applications of 155Tb for researchers, scientists, and professionals in drug development.

## **Fundamental Properties of Terbium-155**

**Terbium-155** is a radiolanthanide that decays via electron capture to stable Gadolinium-155 (155Gd).[3][6] Its chemical properties are very similar to other trivalent lanthanides, such as Lutetium (Lu), which allows for the use of well-established chelators like DOTA for radiolabeling molecules.[6]

The key physical and decay properties of  $^{155}$ Tb are summarized in the table below. Its half-life of 5.32 days is advantageous for studying the biodistribution of radiopharmaceuticals over several days.[3][7] A notable feature of  $^{155}$ Tb is the emission of gamma rays suitable for SPECT imaging without the presence of  $\beta^+$  or  $\beta^-$  particles.[3] Additionally, it emits a significant number of low-energy conversion and Auger electrons, giving it potential for Auger electron therapy.[8] [9][10][11]



Property	Value		
**Half-life (T1,2) **	5.32 ± 0.06 days[6][7]		
Decay Mode	100% Electron Capture (EC)[3][7]		
Daughter Nuclide	<sup>155</sup> Gd (stable)[3][6]		
Mean Electron Energy per Decay	38 keV[6]		
Mean Photon Energy per Decay	175 keV[6]		
Spin and Parity	3/2+[7]		

<sup>155</sup>Tb's emissions are ideal for high-resolution preclinical SPECT imaging. The primary gamma emissions used for imaging are at 86.6 keV and 105.3 keV.[12][13] The co-emission of Auger electrons offers a potential therapeutic benefit.[14][15]

Emission Type	Energy (keV)	Intensity per Decay (%)
Gamma (γ) / X-ray	~45 (X-rays)	107.1[6]
86.6	32.0[6][16]	
105.3	25.1[6][16]	_
Auger/Conversion Electrons	Average of 13.9 Auger electrons per decay[11][16]	-
Average of 0.77 conversion electrons per decay[11]	-	

## **Production of Terbium-155**

The production of <sup>155</sup>Tb in sufficient quantities and high purity for clinical and preclinical research remains a challenge.[5][17] Several methods have been developed, primarily involving particle accelerators.

A common method for producing <sup>155</sup>Tb is through the proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron.[8][9] Two primary nuclear reactions are utilized:



- <sup>155</sup>Gd(p,n)<sup>155</sup>Tb: This reaction is accessible with lower-energy medical cyclotrons (~10-18 MeV).[8][13][14] It generally produces <sup>155</sup>Tb with higher radionuclidic purity but lower yields. [13][18]
- <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb: This reaction requires higher proton energies (~18-23 MeV) and results in higher production yields, though potentially with more terbium radioisotope impurities.[8][13] [14][19]

Production Route	Proton Energy	Target Material	Production Yield	Reference
<sup>155</sup> Gd(p,n) <sup>155</sup> Tb	~10 MeV	Enriched [ <sup>155</sup> Gd]Gd2O3	~200 MBq	[13][19]
<sup>156</sup> Gd(p,2n) <sup>155</sup> Tb	~23 MeV	Enriched [ <sup>156</sup> Gd]Gd <sub>2</sub> O <sub>3</sub>	Up to 1.7 GBq	[13][19]

An alternative production route involves the high-energy proton-induced spallation of tantalum (Ta) targets, typically performed at specialized facilities like CERN-ISOLDE.[6][20] This method is followed by on-line mass separation to isolate the mass 155 isobars.[20] While this can produce high-purity <sup>155</sup>Tb, the yields are often limited, and the process can introduce pseudo-isobaric contaminants like <sup>139</sup>Ce<sup>16</sup>O, which require subsequent chemical purification.[1][6] Production yields of approximately 200 MBq have been achieved with this method.[1]

# **Experimental Protocols: Purification and Quality Control**

Rigorous purification is essential to separate <sup>155</sup>Tb from the bulk target material and any radionuclidic impurities.

A multi-step chromatographic process is typically employed to isolate <sup>155</sup>Tb from irradiated Gadolinium targets.

#### **Detailed Methodology:**

Target Dissolution: The irradiated Gadolinium (e.g., natGd or enriched Gd₂O₃) foil or powder is dissolved in hydrochloric acid (e.g., 2 M HCl) with gentle heating (e.g., 50°C).[8][9]

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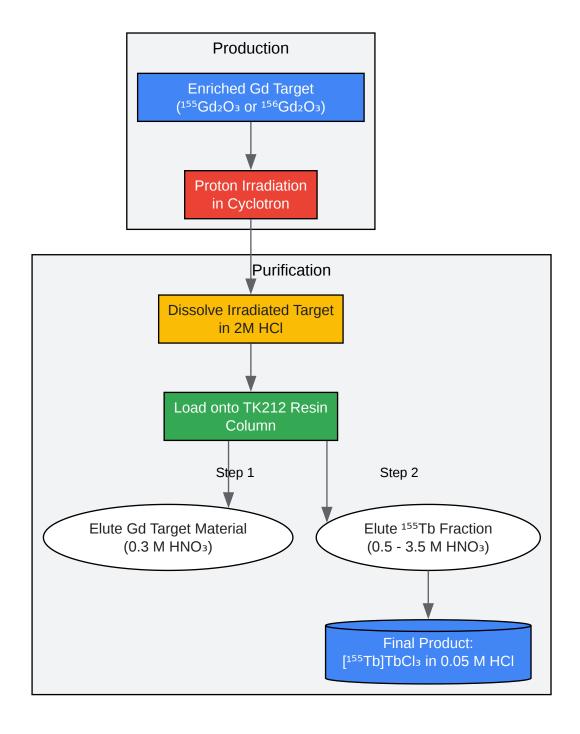




- Initial Column Chromatography: The dissolved solution, diluted to a lower molarity (e.g., 0.05 M HCl), is loaded onto a primary separation column (e.g., TK212 resin).[8][9]
- Elution of Gadolinium: The bulk Gadolinium target material is eluted from the column using a specific concentration of nitric acid (e.g., 0.3 M HNO<sub>3</sub>). This step is crucial for recovering the expensive enriched target material for recycling.[8][9]
- Elution of Terbium: The desired <sup>155</sup>Tb fraction is then eluted from the column using a higher concentration of nitric acid (e.g., 0.5 M to 3.5 M HNO<sub>3</sub>).[8][9]
- Further Purification: Additional chromatographic steps using different resins (e.g., DGA, Sykam, LN3) may be employed to achieve high chemical and radionuclidic purity, resulting in a final product, typically [155Tb]TbCl3 in a dilute HCl solution.[13][18]

A total recovery yield of up to 97% for radioterbium has been reported using a three-column ion chromatography method.[8][9][14]





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Workflow for <sup>155</sup>Tb production and purification from a Gadolinium target.

For <sup>155</sup>Tb produced via spallation, a chemical separation method using ion-exchange and extraction chromatography is necessary to remove pseudo-isobaric impurities like <sup>139</sup>Ce and catcher foil materials (e.g., zinc or gold). This process can achieve a radionuclidic purity of ≥99.9% with a chemical yield of ≥95%.[21]



The final product must undergo rigorous quality control.

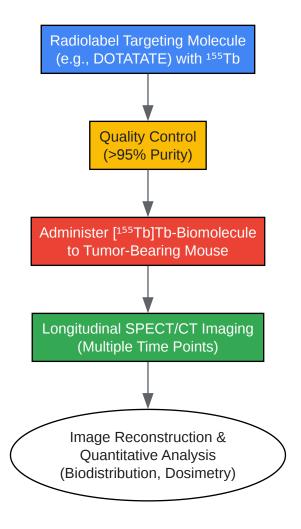
- Radionuclidic Purity: Assessed using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to identify and quantify any radio-contaminants.[8]
- Radiolabeling Yield: The ability of the purified <sup>155</sup>Tb to be chelated is tested. For example, <sup>155</sup>Tb is reacted with a targeting molecule conjugate (e.g., DOTATATE) at a specific temperature (e.g., 37°C) and pH (~4.5).[8] The radiolabeling efficiency is then determined using techniques like radio-HPLC. Radiolabeling of DOTATOC with molar activities up to 100 MBq/nmol has been successfully demonstrated.[13][19]

# **Applications in Research and Drug Development**

The unique properties of <sup>155</sup>Tb make it a versatile tool for theranostic applications in nuclear medicine.[2]

<sup>155</sup>Tb is considered an ideal radionuclide for low-dose SPECT imaging.[1][3] Its photon emissions are well-suited for standard gamma cameras, and its relatively long half-life allows for imaging at late time points, which is particularly useful for assessing the pharmacokinetics of slowly accumulating biomolecules like antibodies.[3][20] Preclinical SPECT/CT studies have demonstrated high-quality, high-resolution images in various tumor models using <sup>155</sup>Tb-labeled agents like DOTATATE and crown-TATE.[20][22] Quantitative SPECT imaging with <sup>155</sup>Tb has been shown to achieve a resolution of less than 0.85 mm in preclinical systems, which is advantageous for assessing activity distribution in small organs.[12][16][23]





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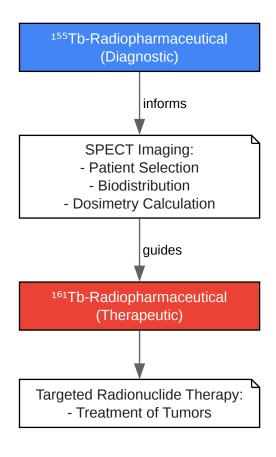
Experimental workflow for preclinical SPECT imaging with a <sup>155</sup>Tb radiopharmaceutical.

In addition to its diagnostic capabilities, <sup>155</sup>Tb's decay results in the emission of a high number of low-energy Auger electrons.[14][15][24] These electrons have a very short range in tissue, leading to highly localized energy deposition. If a <sup>155</sup>Tb-labeled agent can be targeted to a radiosensitive region of a cancer cell, such as the nucleus, this localized energy can induce significant cytotoxic effects.[1] Preliminary in-vitro studies have shown that <sup>155</sup>Tb can induce a significant reduction in the viability and survival of colorectal tumor cells, confirming its cytotoxic potential.[10]

The true power of the terbium radioisotope family lies in the "matched-pair" principle of theranostics.[1][4] Because all terbium isotopes share identical chemical properties, a targeting molecule chelated with terbium will have the same pharmacokinetic profile regardless of the specific isotope used.[1][3] <sup>155</sup>Tb is considered an ideal diagnostic partner for therapeutic



terbium isotopes, especially  $^{161}$ Tb (a  $\beta^-$  and Auger electron emitter).[15][25] This allows for pretherapeutic imaging and dosimetry calculations with  $^{155}$ Tb to predict the efficacy and potential toxicity of a subsequent therapy with  $^{161}$ Tb, embodying a personalized medicine approach.[5] [25]



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The theranostic matched-pair concept using <sup>155</sup>Tb for imaging and <sup>161</sup>Tb for therapy.

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